molecular formula C18H16F4N2O3 B213563 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide

2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide

Cat. No. B213563
M. Wt: 384.3 g/mol
InChI Key: JTAHIYFGQDPPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide, also known as TF-PAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide exerts its biological effects by inhibiting the activity of specific enzymes and proteins. For example, 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in cancer cell growth and survival. 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the protection of neurons from oxidative stress. 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has also been shown to modulate the expression of specific genes and proteins, including those involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted modulation of specific biological processes. However, one limitation of 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

For 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide research include further investigation of its potential applications in cancer treatment, neuroprotection, and drug delivery. Additionally, research could focus on developing more efficient synthesis methods for 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide and exploring its potential use in combination therapies.

Synthesis Methods

The synthesis of 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide involves the reaction of 2-aminobenzamide with 2,2,3,3-tetrafluoropropyl 4-formylbenzoate in the presence of a base. The resulting compound is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide.

Scientific Research Applications

2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has been found to have potential applications in various scientific research fields, including cancer treatment, neuroprotection, and drug delivery. In cancer treatment, 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroprotection, 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has been shown to protect neurons from oxidative stress and apoptosis. In drug delivery, 2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide has been used as a carrier for targeted drug delivery to cancer cells.

properties

Product Name

2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide

Molecular Formula

C18H16F4N2O3

Molecular Weight

384.3 g/mol

IUPAC Name

2-[[3-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]benzamide

InChI

InChI=1S/C18H16F4N2O3/c19-17(20)18(21,22)10-27-9-11-4-3-5-12(8-11)16(26)24-14-7-2-1-6-13(14)15(23)25/h1-8,17H,9-10H2,(H2,23,25)(H,24,26)

InChI Key

JTAHIYFGQDPPEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)COCC(C(F)F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.